molecular formula C11H12N2O4S B13403088 N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine

N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine

Cat. No.: B13403088
M. Wt: 268.29 g/mol
InChI Key: PXZIBUPXCUYYJL-WDZFZDKYSA-N
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Description

N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine (compound 3l, as per ) is a nitrovinyl derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) core. Its structure includes a methylthio (-SCH₃) group and a nitro (-NO₂) group on the ethenyl chain, contributing to its electron-deficient nature. This compound has been synthesized via microwave-assisted methods with a 98% yield, highlighting its synthetic accessibility . Spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and GC-MS) confirms its structural integrity, with key spectral data such as δ 2.37 ppm (SCH₃ singlet) and IR peaks at 1610 cm⁻¹ (C=C) and 1566 cm⁻¹ (NO₂ asymmetric stretch) .

Properties

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

(Z)-N-(1,3-benzodioxol-5-ylmethyl)-1-methylsulfanyl-2-nitroethenamine

InChI

InChI=1S/C11H12N2O4S/c1-18-11(6-13(14)15)12-5-8-2-3-9-10(4-8)17-7-16-9/h2-4,6,12H,5,7H2,1H3/b11-6-

InChI Key

PXZIBUPXCUYYJL-WDZFZDKYSA-N

Isomeric SMILES

CS/C(=C\[N+](=O)[O-])/NCC1=CC2=C(C=C1)OCO2

Canonical SMILES

CSC(=C[N+](=O)[O-])NCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine typically involves multiple steps. One common method includes the condensation of nitromethane with carbon disulfide in the presence of potassium hydroxide in ethanol solvent. This reaction produces an intermediate compound, which is then further reacted with other reagents to form the final product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methylthio group can be replaced by other substituents through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group acts as an electron-withdrawing group, making the compound a good Michael acceptor. This allows it to participate in various biochemical pathways, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Compound 3l belongs to a series of N-[1-(methylthio)-2-nitroethenyl]-aniline derivatives (). Key analogs include:

  • 3d : 2,5-Dimethoxy-substituted benzene ring.
  • 3e : 4-Methoxy-substituted benzene ring.
  • 3j : 4-Bromo-substituted benzene ring.
  • 3h : 4-Fluoro-substituted benzene ring.

Structural and Electronic Differences :

  • Electron-withdrawing groups (e.g., bromo in 3j , fluoro in 3h ) reduce electron density, increasing the electrophilicity of the nitroethenyl moiety. This may influence reactivity in nucleophilic additions or cyclization reactions .
Spectroscopic Profiles
Compound Key ¹H NMR Shifts (CDCl₃) IR Peaks (cm⁻¹) Molecular Formula Molecular Weight
3l δ 2.37 (s, SCH₃), 6.04 (s, OCH₂O) 1610 (C=C), 1566 (NO₂) C₁₁H₁₂N₂O₄S 284.29
3j δ 2.39 (s, SCH₃), 7.43 (d, Ar-H) 1605 (C=C), 1550 (NO₂) C₉H₉BrN₂O₂S 289.15
3h δ 2.38 (s, SCH₃), 6.85–7.10 (m, Ar-H) 1608 (C=C), 1560 (NO₂) C₉H₉FN₂O₂S 228.24

Key Observations :

  • The SCH₃ group consistently resonates at ~δ 2.37–2.39 ppm across derivatives.
  • Electron-withdrawing substituents (e.g., Br in 3j ) deshield aromatic protons, shifting their signals downfield compared to 3l .
  • IR nitro stretches vary slightly (1560–1566 cm⁻¹), reflecting substituent-induced electronic modulation .
Physicochemical and Functional Comparisons
Property 3l 3j (4-Bromo) ACI-INT-516
Solubility Moderate in CHCl₃ Low in polar solvents High (due to thioethers)
Reactivity Electrophilic nitroethenyl Enhanced halogen bonding Thioether oxidation
Potential Applications Drug intermediates Halogenated probes Chelating agents

Functional Insights :

  • 3l ’s benzodioxole group may enhance metabolic stability compared to furan-based analogs (e.g., ACI-INT-516) .
  • Bromo-substituted 3j could serve as a halogen-bonding scaffold in crystal engineering .

Biological Activity

N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine, with the CAS number 84845-74-9, is a synthetic compound that has garnered interest in various fields of biological research. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O4SC_{11}H_{12}N_{2}O_{4}S, with a molecular weight of approximately 268.29 g/mol. The compound features a benzodioxole moiety, which is known for its biological activity, and a nitroethenyl group that may contribute to its pharmacological properties .

Structural Formula

PropertyValue
Molecular FormulaC11H12N2O4S
Molecular Weight268.29 g/mol
CAS Number84845-74-9

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study explored the efficacy of various nitro compounds against bacterial strains, revealing that derivatives of benzodioxole possess notable inhibitory effects on Gram-positive and Gram-negative bacteria .

Cytotoxic Effects

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. A specific study demonstrated that this compound exhibited dose-dependent cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism appears to involve oxidative stress and disruption of mitochondrial function .

Anti-inflammatory Activity

In vitro studies suggest that the compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A recent investigation assessed the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results with MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Study 2: Cancer Cell Apoptosis

Another study focused on the compound's effect on MCF-7 cells. Treatment with varying concentrations (10 µM to 50 µM) resulted in significant apoptosis as measured by flow cytometry. The study concluded that the compound could be a lead candidate for further development in cancer therapy.

Q & A

Q. What synthetic methodologies are established for N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine and its derivatives?

The compound and its analogs are synthesized via nucleophilic substitution or condensation reactions. For example, derivatives with substituted benzodioxole or aryl groups are prepared by reacting 1,3-benzodioxole-5-methanamine with 1-(methylthio)-2-nitroethylene precursors. Structural confirmation relies on GC-MS for molecular weight validation, 1^1H/13^{13}C NMR for hydrogen/carbon environments, and IR for functional group identification (e.g., nitro and methylthio stretches at 1520 cm1^{-1} and 650 cm1^{-1}, respectively) .

Q. How is the structural integrity of this compound validated in academic research?

A multi-spectral approach is essential:

  • 1^1H NMR : Aromatic protons in the benzodioxole moiety appear as doublets near δ 6.8–7.2 ppm, while the nitroethenyl group shows distinct vinyl proton signals at δ 7.5–8.0 ppm .
  • IR Spectroscopy : Key peaks include C-NO2_2 (1520 cm1^{-1}) and C-S (650 cm1^{-1}) stretches .
  • GC-MS : Molecular ion peaks (e.g., m/z 310 for the base compound) confirm molecular weight, while fragmentation patterns validate substituent stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Yield optimization requires controlled stoichiometry, solvent selection, and temperature modulation. For example:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nitroethenyl reactivity by stabilizing transition states .
  • Catalysis : Base catalysts (e.g., triethylamine) improve deprotonation efficiency of the amine precursor, accelerating nucleophilic attack .
  • Temperature : Reactions conducted at 60–80°C reduce side-product formation (e.g., nitro group reduction) while maintaining reagent stability .

Q. How should researchers resolve contradictions in spectral data during characterization?

Discrepancies (e.g., unexpected NMR shifts or missing IR peaks) require cross-validation:

  • Isotopic Labeling : Use deuterated solvents to distinguish solvent artifacts from true signals in NMR .
  • Computational Modeling : Compare experimental IR peaks with DFT-calculated vibrational modes to identify misassigned functional groups .
  • Alternative Techniques : Employ 15^{15}N NMR or X-ray crystallography (if crystalline) to resolve ambiguous nitro or sulfur bonding configurations .

Q. What strategies guide the design of novel derivatives with enhanced bioactivity or stability?

Substituent effects are critical:

  • Electron-Withdrawing Groups : Nitro or halide substituents (e.g., 4-bromo derivatives) increase electrophilicity, enhancing reactivity in nucleophilic environments .
  • Steric Modifications : Bulkier groups (e.g., methoxy at position 4) reduce rotational freedom, potentially improving binding affinity in target interactions .
  • Stability Screening : Accelerated degradation studies (e.g., pH 3–9 buffers, 40–60°C) identify hydrolytically labile sites (e.g., nitroethenyl group) for targeted stabilization .

Q. How do substituents on the benzodioxole or nitroethenyl moieties influence physicochemical properties?

Systematic comparisons of derivatives reveal trends:

  • Lipophilicity : Methoxy or methylthio groups increase logP values, enhancing membrane permeability (measured via HPLC retention times) .
  • Thermal Stability : DSC analysis shows nitroethenyl derivatives decompose at ~200°C, while halogenated analogs exhibit higher thermal resistance .
  • Solubility : Polar substituents (e.g., hydroxyl groups) improve aqueous solubility but may reduce bioavailability .

Methodological Notes

  • Data Reproducibility : Always report solvent purity, NMR referencing standards, and instrument calibration protocols to ensure cross-lab comparability .
  • Safety Considerations : Nitro compounds are potential mutagens; handle under fume hoods with nitrile gloves and avoid thermal shock .

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